molecular formula C22H17N3O3 B10975904 N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B10975904
M. Wt: 371.4 g/mol
InChI Key: KPEJNVGBTSRYLM-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Functionalization of the Quinoline Ring: Introduction of the 5-methylfuran-2-yl group can be done via a Friedel-Crafts acylation reaction.

    Amidation Reaction: The final step involves the coupling of the 4-carboxylic acid group with 4-aminobenzamide to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: Known for their anti-inflammatory and anticancer activities.

    Furan-containing compounds: Known for their antimicrobial and antifungal properties.

Uniqueness

N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline and furan moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-13-6-11-20(28-13)19-12-17(16-4-2-3-5-18(16)25-19)22(27)24-15-9-7-14(8-10-15)21(23)26/h2-12H,1H3,(H2,23,26)(H,24,27)

InChI Key

KPEJNVGBTSRYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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